Bienvenue dans la boutique en ligne BenchChem!

2-(3-Fluorophenyl)-1-methylindole

CYP inhibition drug metabolism indole SAR

2-(3-Fluorophenyl)-1-methylindole (C₁₅H₁₂FN; MW 225.26 g mol⁻¹) is a disubstituted indole scaffold bearing a 3‑fluorophenyl ring at C‑2 and a methyl group at N‑1. It belongs to the 2‑arylindole family, a privileged chemotype in medicinal chemistry for kinase, nuclear receptor, and CYP modulation.

Molecular Formula C15H12FN
Molecular Weight 225.26 g/mol
Cat. No. B13699312
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Fluorophenyl)-1-methylindole
Molecular FormulaC15H12FN
Molecular Weight225.26 g/mol
Structural Identifiers
SMILESCN1C2=CC=CC=C2C=C1C3=CC(=CC=C3)F
InChIInChI=1S/C15H12FN/c1-17-14-8-3-2-5-12(14)10-15(17)11-6-4-7-13(16)9-11/h2-10H,1H3
InChIKeyCFNMKPJBKKQQSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(3-Fluorophenyl)-1-methylindole (CAS 1052697-05-8): Procurement-Ready Chemical Profile and Core Specifications


2-(3-Fluorophenyl)-1-methylindole (C₁₅H₁₂FN; MW 225.26 g mol⁻¹) is a disubstituted indole scaffold bearing a 3‑fluorophenyl ring at C‑2 and a methyl group at N‑1 . It belongs to the 2‑arylindole family, a privileged chemotype in medicinal chemistry for kinase, nuclear receptor, and CYP modulation [1]. This specific substitution pattern is commercially offered at ≥95 % purity , but peer‑reviewed comparator data remain very scarce; any procurement decision should therefore be underpinned by in‑house verification of the compound’s performance in the intended assay system.

Why 2-(3-Fluorophenyl)-1-methylindole Cannot Be Replaced by Unsubstituted or Positional Isomers in SAR‑Driven Programs


Within the 2‑arylindole series, both the position of the fluorine on the phenyl ring and the presence of the N‑methyl group critically tune target engagement, metabolic stability, and off‑target profiles. For instance, in the ERα‑selective 2‑arylindole series, moving the aryl substituent or altering the linker transforms a highly subtype‑selective antagonist into an inactive or non‑selective compound [1]. Similarly, N‑alkylation vs. free NH indoles dictates CYP1A1 induction/ inhibition balance and reactive metabolite formation [2]. Therefore, a generic 2‑phenylindole, a para‑fluoro isomer, or the des‑methyl analog cannot be assumed to replicate the pharmacological or pharmacokinetic behaviour of 2-(3-Fluorophenyl)-1-methylindole. The limited quantitative evidence below reinforces why direct substitution without side‑by‑side validation carries substantial risk.

Quantitative Differentiation of 2-(3-Fluorophenyl)-1-methylindole from Its Closest Analogs


CYP3A4 Inhibition: 2-(3-Fluorophenyl)-1-methylindole vs. Unsubstituted 2-Phenylindole Framework

In a fluorescence‑based CYP3A4 inhibition assay using human recombinant enzyme, 2-(3-Fluorophenyl)-1-methylindole (ChEMBL3769470) exhibited an IC₅₀ of 300 nM [1]. While a direct head‑to‑head comparison with the non‑fluorinated 2‑phenyl‑1‑methylindole is not available in the same study, class‑level SAR data indicate that insertion of a meta‑fluorine atom on the 2‑aryl ring of indoles typically increases CYP3A4 binding affinity by 0.5–1.5 log units compared to the unsubstituted phenyl congener [2]. This implies that the 3‑fluorophenyl derivative is a significantly more potent CYP3A4 ligand than its non‑fluorinated analogue, a factor that must be accounted for in drug‑drug interaction screening or when selecting a building block for CNS‑penetrant candidates (where low CYP3A4 liability is often desired).

CYP inhibition drug metabolism indole SAR

Molecular Weight and Lipophilicity Differential Relative to Des‑Fluoro and Para‑Fluoro Analogs

The molecular weight of 2-(3-Fluorophenyl)-1-methylindole is 225.26 g mol⁻¹ . The non‑fluorinated parent 2‑phenyl‑1‑methylindole has a molecular weight of 207.27 g mol⁻¹, while the para‑fluoro isomer (2‑(4‑fluorophenyl)-1‑methylindole) has the same molecular weight but a different dipole moment and electrostatic potential surface . The meta‑fluoro substitution in the target compound increases the calculated logP by approximately 0.4 units compared to the non‑fluorinated analog (estimated from fragment‑based calculations) while retaining the same hydrogen‑bond acceptor count, a balance that often favours blood–brain barrier penetration in CNS programmes. For procurement, this means that the 3‑fluorophenyl isomer offers a distinct physicochemical signature that cannot be mimicked by the 4‑fluoro or des‑fluoro variants.

physicochemical properties lead optimization CNS MPO

Potential Application in FGFR Inhibitor Scaffolds: Patent Disclosure vs. Unsubstituted Indole Core

A patent application (CN106432046) explicitly depicts 2-(3-fluorophenyl)-1-methylindole as a key substructure in indole derivatives claimed as FGFR inhibitors [1]. While no potency data are provided for the standalone fragment, the patent exemplifies that the 3‑fluorophenyl‑N‑methylindole motif is preferred over the unsubstituted phenyl or NH‑indole variants for achieving FGFR3/4 inhibitory activity. This is consistent with the general observation that meta‑fluorine substitution enhances hinge‑region contacts in kinase ATP‑binding pockets. For medicinal chemistry teams sourcing fragments for kinase inhibitor libraries, this patent relevance provides procurement justification over generic 2‑phenylindoles.

FGFR inhibitor kinase patent SAR

Commercial Purity Benchmark: 2-(3-Fluorophenyl)-1-methylindole vs. Common 2‑Phenylindole Alternatives

The commercially available 2-(3-Fluorophenyl)-1-methylindole is supplied at ≥95 % purity by HPLC (Leyan Product No. 2277873) . In contrast, the closest non‑fluorinated analog, 2‑phenyl‑1‑methylindole (CAS 3558-24-5), is often listed as “≥97 %” by major suppliers (e.g., Sigma‑Aldrich) . While the 2 % purity difference may appear marginal, the impurity profile of fluorinated indoles frequently includes regioisomeric fluoro‑byproducts that can interfere with biological assays (e.g., as partial agonists or CYP inhibitors). Therefore, the documented ≥95 % specification provides a defined quality floor, but users should request a batch‑specific certificate of analysis when procuring for quantitative pharmacology.

purity specification procurement quality control

Absence of High‑Strength Comparator Evidence: A Critical Caveat for Procurement

An exhaustive search of PubMed, BindingDB, Google Scholar, and patent databases (excluding benchchems, evitachem, vulcanchem, and molecule) did not yield any head‑to‑head study in which 2-(3-Fluorophenyl)-1-methylindole was directly compared with a named analog under identical experimental conditions. Consequently, the quantitative differentiation claims above are derived either from cross‑study inference or class‑level SAR extrapolation, and their evidentiary strength must be rated moderate to low. Procurement teams should treat this compound as an unvalidated chemical probe and budget for pilot studies to confirm the expected selectivity, potency, and ADME properties in their specific context.

data gap risk assessment due diligence

Evidence‑Backed Application Scenarios for Procuring 2-(3-Fluorophenyl)-1-methylindole


Kinase Inhibitor Fragment Library Expansion

The compound’s appearance as a substructure in an FGFR inhibitor patent [1] supports its inclusion in fragment‑based screening libraries targeting the kinase hinge‑binding motif, particularly when a meta‑fluorophenyl ring is desired to probe halogen‑bonding interactions with backbone carbonyls.

CYP3A4 Liability Screening

The documented CYP3A4 IC₅₀ of 300 nM [REFS-1 from Section 3, Evidence Item 1] makes this compound a useful tool in panels designed to detect CYP3A4‑dependent drug interactions early in lead optimization, provided the batch purity and identity are verified.

SAR Exploration of Nuclear Receptor Ligands

2‑Arylindoles are established ERα/β ligands [REFS-1 from Section 1]; the 3‑fluorophenyl‑N‑methyl combination offers a worthwhile entry point for probing fluorine‑driven subtype selectivity and antagonist/agonist switching in nuclear receptor programs.

Custom Synthesis of 3‑Substituted Indole Libraries

The vacant C‑3 position of 2-(3-Fluorophenyl)-1-methylindole permits regioselective functionalization (acylation, halogenation, Suzuki coupling) to build focused libraries, as demonstrated in analogous 2‑phenylindole building‑block strategies [REFS-1 from Section 2]. This chemical handle is lost in 3‑substituted comparators.

Quote Request

Request a Quote for 2-(3-Fluorophenyl)-1-methylindole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.